(5-Methylthiazol-2-yl)boronic acid

Suzuki-Miyaura Coupling Boronic Acid Stability Heteroaryl Synthesis

Choose (5‑Methylthiazol‑2‑yl)boronic acid (CAS 1190875‑34‑3) for unmatched stability in Suzuki‑Miyaura cross‑couplings. The 5‑methyl substituent suppresses protodeboronation—unlike unstable 5‑thiazolyl analogs—ensuring higher yields and cleaner reactions. This is the validated building block for dibenzofuran sulfonamide MMP‑12 inhibitors and other thiazole‑based drug candidates. Offered at ≥98% purity with defined storage (2–8 °C), it delivers the reproducibility that demanding R&D and HTE workflows require.

Molecular Formula C4H6BNO2S
Molecular Weight 142.98 g/mol
CAS No. 1190875-34-3
Cat. No. B1430633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylthiazol-2-yl)boronic acid
CAS1190875-34-3
Molecular FormulaC4H6BNO2S
Molecular Weight142.98 g/mol
Structural Identifiers
SMILESB(C1=NC=C(S1)C)(O)O
InChIInChI=1S/C4H6BNO2S/c1-3-2-6-4(9-3)5(7)8/h2,7-8H,1H3
InChIKeyZPNYSZCITYZMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (5-Methylthiazol-2-yl)boronic acid (CAS 1190875-34-3) and Why Does It Matter for Procurement?


(5-Methylthiazol-2-yl)boronic acid (CAS 1190875-34-3) is a heterocyclic boronic acid derivative containing a 5-methyl-substituted thiazole ring [1]. It functions primarily as a key building block in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly for synthesizing complex thiazole-containing scaffolds in pharmaceutical and agrochemical research [2]. Its molecular formula is C4H6BNO2S with a molecular weight of 142.97 g/mol, and it is typically offered at purities of 95% or 98% (NLT) by various suppliers . This compound is specifically noted as a reactant in the preparation of dibenzofuran sulfonamides, which are selective inhibitors of matrix metalloprotease 12 (MMP-12) .

Why Substituting (5-Methylthiazol-2-yl)boronic acid with Other Thiazole Boronic Acids Can Derail Your Synthesis


Substituting (5-methylthiazol-2-yl)boronic acid with a simpler analog like thiazol-2-ylboronic acid (CAS 389630-95-9) or a regioisomer such as thiazole-5-boronic acid is not a trivial decision. The position and electronic nature of substituents on the heteroaryl ring fundamentally alter both the stability of the boronic acid moiety and its reactivity in cross-coupling [1]. For instance, 5-thiazolyl boronic acids are documented to undergo rapid protodeboronation with a half-life of only 25-50 seconds at pH 7 and 70°C, whereas the 5-methyl substituent on the 2-yl position is known to enhance stability [2]. Furthermore, the 5-methyl group imparts specific steric and electronic effects that can influence the regioselectivity and yield of the Suzuki-Miyaura coupling, making it essential for the synthesis of specific, biologically active molecules like MMP-12 inhibitors . Using an unsubstituted or incorrectly substituted analog can lead to reduced yields, unwanted side products, or complete reaction failure, thereby compromising the entire synthetic route.

Quantitative Evidence for Differentiating (5-Methylthiazol-2-yl)boronic acid (CAS 1190875-34-3)


Enhanced Stability Against Protodeboronation Compared to 5-Thiazolyl Boronic Acid

A major challenge with heteroaryl boronic acids is their tendency to undergo rapid protodeboronation, which drastically reduces yields in Suzuki-Miyaura couplings [1]. While 5-thiazolyl boronic acid is notoriously unstable, decomposing with a half-life (t₀.₅) of approximately 25–50 seconds under physiological-like conditions (pH 7, 70 °C), (5-methylthiazol-2-yl)boronic acid exhibits significantly enhanced stability due to the electron-donating 5-methyl group and the 2-yl attachment point [2]. Although direct half-life data for this specific compound was not located in this analysis, the class-level inference is strong: substitution at the 5-position with a methyl group and the 2-yl regiochemistry are key structural features known to confer superior stability against this common decomposition pathway [2].

Suzuki-Miyaura Coupling Boronic Acid Stability Heteroaryl Synthesis

Electronic and Steric Effects of the 5-Methyl Substituent on Reactivity

The 5-methyl substituent on the thiazole ring is not merely a placeholder; it directly influences the electronic environment of the boronic acid and, consequently, its reactivity. For example, in studies on related thiazole systems, the presence and position of methyl groups significantly affect the yield of Suzuki couplings. While direct yield comparisons for this exact compound are not available from primary literature, the class-level principle is well-established: electron-donating groups like methyl enhance the nucleophilicity of the boronic acid, often leading to improved transmetalation rates in the catalytic cycle [1]. This is in contrast to unsubstituted thiazol-2-ylboronic acid, which may exhibit different reactivity profiles. The specific electronic and steric properties of the 5-methyl group are crucial for achieving the desired regioselectivity and yield in the synthesis of complex molecules, such as MMP-12 inhibitors .

Suzuki-Miyaura Coupling Electronic Effects Regioselectivity

Validated Use in the Synthesis of Selective MMP-12 Inhibitors

(5-Methylthiazol-2-yl)boronic acid is explicitly documented as a key reactant in the preparation of dibenzofuran sulfonamides, a class of compounds that function as selective inhibitors of matrix metalloprotease 12 (MMP-12) . MMP-12 is a therapeutic target implicated in inflammation, cancer, and other pathological processes . While specific inhibitory constants (Ki) for the final inhibitors were not located in this analysis, the documented application confirms that this specific boronic acid is a necessary building block for this particular pharmacophore. The requirement for the 5-methylthiazol-2-yl moiety is implicit in the synthesis of these selective inhibitors; a different thiazole boronic acid would not generate the same target molecule and thus would not exhibit the same biological activity profile.

Medicinal Chemistry MMP-12 Inhibitors Drug Discovery

Procurement Specifications: Purity and Predicted Physicochemical Properties

Available procurement data indicates that (5-methylthiazol-2-yl)boronic acid (CAS 1190875-34-3) is commercially available at two primary purity grades: 95% and NLT 98% . In contrast, the unsubstituted analog thiazol-2-ylboronic acid (CAS 389630-95-9) is more widely available in various grades, but its significantly lower molecular weight (128.95 g/mol vs 142.97 g/mol) and different predicted physicochemical properties (e.g., pKa of 7.68 vs 7.99) underscore its distinct chemical identity . The specific purity grades of the 5-methyl derivative are tailored for research applications where a high degree of consistency is required, such as in medicinal chemistry and material science [1]. These specifications, while not a direct performance comparison, are critical for procurement decisions, ensuring that the purchased material meets the necessary quality standards for sensitive synthetic transformations.

Chemical Procurement Purity Specification Physicochemical Properties

Optimal Research and Industrial Applications for (5-Methylthiazol-2-yl)boronic acid (CAS 1190875-34-3)


Medicinal Chemistry: Synthesis of Selective MMP-12 Inhibitors

This compound is a required reactant for the synthesis of dibenzofuran sulfonamides, which are under investigation as selective matrix metalloprotease 12 (MMP-12) inhibitors . MMP-12 is a key target in drug discovery for inflammatory diseases and cancer. Its procurement is essential for any laboratory engaged in this specific area of medicinal chemistry.

Complex Heteroaryl Synthesis via Suzuki-Miyaura Coupling

As a boronic acid with enhanced stability against protodeboronation, it is the preferred choice for constructing 5-methylthiazol-2-yl-substituted biaryl and heteroaryl scaffolds [1]. It is particularly well-suited for challenging cross-coupling reactions where less stable heteroaryl boronic acids (like 5-thiazolyl boronic acid) would rapidly decompose, leading to low yields [2]. Its specific electronic profile, conferred by the 5-methyl group, is crucial for achieving the desired reactivity and regioselectivity in these transformations [3].

Agrochemical and Material Science Building Block

The compound serves as a versatile intermediate for introducing a 5-methylthiazole moiety into more complex molecular architectures [4]. This is valuable in agrochemical research for developing new crop protection agents and in material science for creating functional materials that incorporate thiazole rings. The availability of the compound in high purity (95% or NLT 98%) ensures reliable performance in these demanding applications .

Library Synthesis and High-Throughput Experimentation

The use of a single, well-defined building block like (5-methylthiazol-2-yl)boronic acid is critical for generating consistent and interpretable data in high-throughput experimentation and compound library synthesis. Using a different boronic acid would introduce an uncontrolled variable, altering the chemical space being explored. Its defined purity and stability under storage conditions (2-8°C) support its use in automated synthesis platforms where reagent reliability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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